Phthalazone

Description

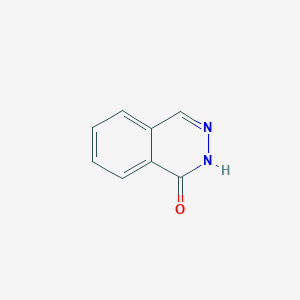

Structure

3D Structure

Propriétés

IUPAC Name |

2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAPPYDYQCXOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025903 | |

| Record name | 1(2H)-Phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [CAMEO] Beige crystalline solid; [Aldrich MSDS] | |

| Record name | 1(2H)-Phthalazinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000257 [mmHg] | |

| Record name | 1(2H)-Phthalazinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-39-1, 62054-23-3 | |

| Record name | 1(2H)-Phthalazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Phthalazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyphthalazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062054233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Phthalazinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(2H)-Phthalazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalazin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/463ZJB0EI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1(2H)-PHTHALAZINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4310 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Phthalazone Core: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Phthalazone Core Structure, Nomenclature, Synthesis, and Therapeutic Potential

The this compound core, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural features and synthetic accessibility have made it a focal point for researchers in drug discovery. This technical guide provides a comprehensive overview of the this compound core, including its IUPAC nomenclature, physicochemical properties, key synthetic methodologies, and its significant role in the modulation of critical biological pathways.

This compound Core Structure and Nomenclature

The fundamental this compound structure consists of a benzene ring fused to a pyridazinone ring. According to IUPAC nomenclature, the parent compound is named 2H-phthalazin-1-one . The numbering of the ring system begins at the nitrogen atom not bearing the hydrogen, proceeds around the pyridazinone ring, and then continues around the fused benzene ring.

Synonyms for 2H-phthalazin-1-one include this compound, 1(2H)-phthalazinone, and 1-hydroxyphthalazine, reflecting its tautomeric forms. The keto form (2H-phthalazin-1-one) is generally considered the more stable tautomer.

Physicochemical Properties

The this compound core imparts a unique set of physicochemical properties to its derivatives, influencing their solubility, stability, and pharmacokinetic profiles. The properties of the parent 2H-phthalazin-1-one are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| Melting Point | 185-188 °C |

| Boiling Point | 337 °C |

| Appearance | Pale yellow to white crystalline solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO |

Synthesis of the this compound Core

The synthesis of the this compound scaffold is versatile, with several established methods. The most common approach involves the condensation of a hydrazine derivative with a suitable ortho-substituted benzene derivative.

General Synthesis from 2-Formylbenzoic Acid

A widely employed method for the synthesis of 2H-phthalazin-1-one involves the reaction of 2-formylbenzoic acid with hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: A mixture of 2-formylbenzoic acid (1 equivalent) and hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with a cold solvent (e.g., ethanol or water) and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2H-phthalazin-1-one.

Biological Activities and Therapeutic Applications

This compound derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development. The versatility of the this compound scaffold allows for chemical modifications at various positions, leading to compounds with tailored biological profiles.

Anticancer Activity

A significant area of research has focused on the development of this compound-based anticancer agents. These compounds have been shown to target various hallmarks of cancer, including cell proliferation, angiogenesis, and apoptosis.

One of the key mechanisms of action for some this compound derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.

| Compound | Target | IC₅₀ (µM) | Cancer Cell Line |

| Sorafenib (Reference) | VEGFR2 | 0.09 | - |

| This compound Derivative 1 | VEGFR2 | 0.15 | HepG2 |

| This compound Derivative 2 | VEGFR2 | 0.12 | MCF-7 |

Inhibition of the TGF-β Signaling Pathway

Recent studies have highlighted the role of phthalazine derivatives as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis. Notably, certain phthalazine compounds have been shown to inhibit the TGF-β pathway through a non-receptor-kinase mechanism, by reducing the phosphorylation of Smad proteins.

Other Biological Activities

Beyond cancer and TGF-β inhibition, this compound derivatives have demonstrated a wide range of other biological activities, including:

-

Anti-inflammatory

-

Antihypertensive

-

Antimicrobial

-

Anticonvulsant

Experimental Workflow for this compound-Based Drug Discovery

The discovery and development of novel this compound-based therapeutic agents typically follow a structured experimental workflow, from initial synthesis to lead optimization.

Conclusion

The this compound core represents a highly versatile and valuable scaffold in modern drug discovery. Its synthetic tractability, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued importance in the development of novel therapeutics. For researchers and drug development professionals, a deep understanding of the chemistry and biology of the this compound core is essential for harnessing its full potential in addressing a multitude of diseases. This guide provides a foundational understanding to aid in the design and development of the next generation of this compound-based medicines.

A Technical Guide to the Historical Synthesis of Phthalazone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational synthetic methodologies for phthalazone, a core heterocyclic structure in numerous pharmacologically active compounds. The document provides a detailed overview of key historical syntheses, complete with experimental protocols and quantitative data, to offer a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Phthalazin-1(2H)-one, commonly known as this compound, is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. Understanding the historical synthesis of the this compound core is crucial for the development of novel derivatives and synthetic strategies. This guide focuses on the seminal methods that have paved the way for the synthesis of this important scaffold.

Core Historical Synthesis Methods

The classical and most historically significant methods for the synthesis of the this compound nucleus primarily involve the cyclocondensation of hydrazine derivatives with bifunctional benzene derivatives. The two main classes of starting materials are 2-formylbenzoic acid (and its keto-analogs, 2-acylbenzoic acids) and phthalic anhydride.

From 2-Formylbenzoic Acid and its Derivatives

One of the earliest and most fundamental methods for this compound synthesis is the reaction of 2-formylbenzoic acid (also known as o-phthalaldehydic acid) with hydrazine. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable this compound ring.

A logical workflow for this synthesis is depicted below:

This general approach can be extended to 2-acylbenzoic acids to yield 4-substituted phthalazones.

This protocol is a modern adaptation of the historical method, demonstrating its continued relevance.

-

Reaction Setup: In a suitable reaction vessel, dissolve the 2-acylbenzoic acid in an appropriate solvent.

-

Intermediate Formation: Add 1,1'-carbonyldiimidazole (CDI) to the solution to form the acylimidazole intermediate. This step is critical for controlling the reactivity.

-

Hydrazine Addition: Slowly add an aqueous solution of hydrazine to the reaction mixture.

-

Crystallization: The phthalazin-1(2H)-one product crystallizes out of the solution. This controlled crystallization is key to minimizing hydrazine impurities.

-

Isolation: The solid product is isolated by filtration, washed, and dried.

| Starting Material (2-Acylbenzoic Acid) | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 2-Benzoylbenzoic acid | Hydrazine hydrate | Acetic acid | Not specified | Not specified | |

| 2-Acylbenzoic acids | 1,1'-Carbonyldiimidazole, Hydrazine | Not specified | Not specified | Not specified | [1] |

From Phthalic Anhydride

Another historically significant and widely used method involves the reaction of phthalic anhydride with hydrazine derivatives. This method is particularly useful for the synthesis of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), which can be a precursor to other phthalazine derivatives. The reaction of phthalic anhydride with hydrazine hydrate in the presence of an acid catalyst like acetic acid is a common approach.

The reaction pathway is illustrated below:

-

Reactant Mixture: A mixture of phthalic anhydride and hydrazine hydrate is prepared in glacial acetic acid.

-

Heating: The reaction mixture is heated under reflux.

-

Precipitation: Upon cooling, the phthalhydrazide product precipitates from the solution.

-

Isolation and Purification: The precipitate is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.

| Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | Reflux | Not specified |

Other Historical Synthetic Routes

While the methods described above are the most prominent, other historical approaches to the this compound core have also been reported. These include syntheses starting from phthalimides and 3,2-benzoxazin-4-ones.

From Phthalimide Derivatives

The reaction of N-substituted phthalimides with hydrazine can lead to the formation of phthalazinone derivatives. This method often involves a ring-opening and subsequent recyclization mechanism.

From 3,2-Benzoxazin-4-ones

The reaction of 3,2-benzoxazin-4-ones with hydrazine hydrate has been shown to produce phthalazinone derivatives. The reaction outcome can be dependent on the solvent used, with different solvents leading to different products.[2]

Conclusion

The historical synthesis methods of this compound, primarily through the cyclocondensation of 2-formylbenzoic acid or phthalic anhydride with hydrazine, have laid a robust foundation for the development of a vast array of this compound-containing compounds. These classical methods, while decades old, continue to be relevant and are often the starting point for modern synthetic innovations. A thorough understanding of these foundational reactions is indispensable for chemists working on the synthesis of novel heterocyclic compounds for drug discovery and development. This guide provides a concise yet detailed overview of these pivotal historical syntheses, offering valuable insights for contemporary research.

References

Early Investigations into the Biological Activity of Phthalazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the biological activities of phthalazone and its derivatives. This compound, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological effects. This document collates key findings from early investigations, focusing on anticancer, anti-inflammatory, and antimicrobial activities. It includes quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Early studies on this compound derivatives revealed their potential as cytotoxic agents against various cancer cell lines. The primary mechanisms investigated include the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP), as well as the induction of apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: Phenylphthalazinones | |||

| 7c | HCT-116 (Colon) | 1.36 | [1] |

| 8b | HCT-116 (Colon) | 2.34 | [1] |

| 11c | A549 (Lung) | 0.097 (as PARP-1 inhibitor) | [2] |

| Series 2: Benzylphthalazinones | |||

| 12b | HCT-116 (Colon) | 0.32 | [3] |

| 13c | HCT-116 (Colon) | 0.64 | [3] |

| Series 3: Anilino-4-(arylsulfanylmethyl)phthalazines | |||

| 12 | Various | Higher activity than cisplatin | |

| 13 | Various | Higher activity than cisplatin | |

| Series 4: Oxadiazol-phthalazinones | |||

| 1 | HepG2 (Liver), MCF-7 (Breast) | ~70-75 (safe for normal fibroblasts) | |

| 2e | HepG2 (Liver), MCF-7 (Breast) | ~70-75 (safe for normal fibroblasts) | |

| 7d | HepG2 (Liver), MCF-7 (Breast) | ~70-75 (safe for normal fibroblasts) |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound derivative stock solution (in DMSO)

-

Human cancer cell lines (e.g., HCT-116, A549, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways in Anticancer Activity

This compound derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its phosphorylation and downstream signaling.[4][5][6]

Several phthalazinone derivatives, including the clinically approved drug Olaparib, are potent inhibitors of PARP-1, an enzyme crucial for DNA single-strand break repair.[2][7] In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), PARP inhibition leads to the accumulation of DNA double-strand breaks during replication, ultimately triggering apoptosis. This mechanism is known as synthetic lethality.

The induction of apoptosis by this compound derivatives often involves the activation of the intrinsic pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspase-9 and caspase-3.[2]

References

- 1. Crystal Structures of Poly(ADP-ribose) Polymerase-1 (PARP-1) Zinc Fingers Bound to DNA: STRUCTURAL AND FUNCTIONAL INSIGHTS INTO DNA-DEPENDENT PARP-1 ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-b.com [ajchem-b.com]

- 5. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

Phthalazone and its Derivatives: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazone and its derivatives have emerged as a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action underlying their therapeutic effects, with a primary focus on their anticancer properties. We delve into their role as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), their influence on key signaling pathways including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), and their ability to induce apoptosis and cell cycle arrest. This document summarizes key quantitative data, provides detailed experimental protocols for assessing their activity, and visualizes the complex biological processes they modulate.

Introduction

Phthalazinone, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Derivatives of this core structure have demonstrated a wide array of therapeutic applications, including anti-inflammatory, antimicrobial, and notably, potent anticancer activities.[2][3] The clinical success of phthalazinone-based drugs, such as the PARP inhibitor Olaparib, has spurred further research into the diverse mechanisms through which these compounds exert their effects. This guide aims to provide a comprehensive technical overview of the primary mechanisms of action of this compound and its derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Mechanism of Action: PARP Inhibition

A predominant mechanism of action for many anticancer this compound derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[4] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[5]

In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of BRCA-deficient cells to repair these DSBs through homologous recombination leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.[5] Phthalazinone-based inhibitors typically act as competitive inhibitors, binding to the NAD+ binding site of the PARP enzyme and preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of other DNA repair proteins.[5]

Quantitative Data: PARP Inhibition

The following table summarizes the in vitro inhibitory activity of various this compound derivatives against PARP-1.

| Compound/Derivative | PARP-1 IC50 (nM) | Cell Line | Reference |

| Olaparib | 139 | - | [5] |

| Compound 11c | 97 | - | [5] |

| DLC-1-6 | <0.2 | - | [4] |

| DLC-49 | 0.53 | - | [4] |

Modulation of Key Signaling Pathways in Cancer

Beyond PARP inhibition, this compound derivatives have been shown to modulate several other critical signaling pathways implicated in cancer progression, including those mediated by VEGFR-2 and EGFR.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[6][7] By blocking the ATP-binding site of the receptor, these compounds inhibit its autophosphorylation and downstream signaling cascades, thereby suppressing tumor-induced angiogenesis.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, survival, and metastasis. Certain phthalazine derivatives have demonstrated significant inhibitory activity against EGFR.[8] Similar to VEGFR-2 inhibitors, these compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation and downstream signaling pathways.

Quantitative Data: Kinase Inhibition and Cytotoxicity

The following tables summarize the inhibitory concentrations (IC50) of various this compound derivatives against cancer cell lines and specific kinases.

Table 1: Cytotoxicity of this compound Derivatives against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| DLC-50 | MDA-MB-436 | 0.30 | [4] |

| DLC-50 | MDA-MB-231 | 2.70 | [4] |

| DLC-50 | MCF-7 | 2.41 | [4] |

| DLC-1 | MDA-MB-436 | 0.08 | [4] |

| DLC-1 | MCF-7 | 1.01 | [4] |

| Compound 12b | HCT-116 | 0.32 | [9] |

| Compound 9c | HCT-116 | 1.58 | [9] |

| Compound 13c | HCT-116 | 0.64 | [9] |

| Compound 11d | MDA-MB-231 | 0.92 | |

| Compound 12d | MDA-MB-231 | 0.57 |

Table 2: Kinase Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

| Compound 12b | VEGFR-2 | 17.8 | [9] |

| Compound 12d | EGFR | 21.4 | |

| Erlotinib (Reference) | EGFR | 80 |

Induction of Apoptosis and Cell Cycle Arrest

A common outcome of the various mechanisms of action of this compound derivatives is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in cancer cells.

Apoptosis Induction

This compound derivatives have been shown to induce apoptosis through multiple pathways. Inhibition of PARP, for instance, leads to an accumulation of DNA damage that can trigger the intrinsic apoptotic pathway. Furthermore, some derivatives have been found to upregulate the expression of pro-apoptotic proteins like p53 and caspases (e.g., caspase-3 and caspase-9), while downregulating anti-apoptotic proteins.[5][10] The activation of effector caspases ultimately leads to the execution phase of apoptosis, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can also cause cell cycle arrest, preventing cancer cells from proliferating. For example, some compounds have been observed to arrest cells in the G1 or G2/M phase of the cell cycle.[4][11] This can be a consequence of DNA damage, which activates cell cycle checkpoints, or the inhibition of key cell cycle regulatory proteins like cyclin-dependent kinases (cdks).[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the mechanism of action of this compound and its derivatives.

PARP1 Inhibition Assay (Cell-Based ELISA)

This assay quantifies the level of poly(ADP-ribose) (PAR) in cell lysates to determine the inhibitory effect of a compound on PARP1 activity.[5]

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

This compound derivative (test compound)

-

DNA-damaging agent (e.g., H₂O₂)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

BCA Protein Assay Kit

-

Commercial PAR ELISA Kit

-

96-well microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment. Incubate overnight.

-

Inhibitor Treatment: Treat cells with serial dilutions of the this compound derivative for 1-2 hours.

-

Induction of DNA Damage: Add a DNA-damaging agent (e.g., 20 µM H₂O₂) and incubate for 10-15 minutes to stimulate PARP activity.

-

Cell Lysis: Wash cells twice with ice-cold PBS and add cell lysis buffer. Incubate on ice for 15 minutes.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay and normalize all samples.

-

ELISA: Follow the manufacturer's protocol for the PAR ELISA kit to measure the level of PAR in each lysate.

-

Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

-

Cells in culture

-

Test compounds

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer

Procedure:

-

Cell Plating: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

Materials:

-

Cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells after treatment.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[4][14]

Materials:

-

Cells treated with the test compound

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.

-

PI Staining: Add 400 µL of PI solution and incubate at room temperature for 5-10 minutes in the dark.

-

Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PARP Inhibition by this compound Derivatives.

Caption: Intrinsic Apoptosis Pathway Induction.

Caption: VEGFR-2 Signaling Inhibition.

Caption: In Vitro Anticancer Drug Evaluation Workflow.

Conclusion

This compound and its derivatives represent a highly promising class of compounds with diverse and potent mechanisms of action, particularly in the context of cancer therapy. Their ability to inhibit key cellular processes such as DNA repair through PARP inhibition, and to modulate critical signaling pathways like VEGFR-2 and EGFR, underscores their therapeutic potential. The induction of apoptosis and cell cycle arrest further contributes to their anticancer efficacy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic benefits of this versatile chemical scaffold. Continued investigation into the structure-activity relationships and the development of novel derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

Spectroscopic properties of Phthalazone (NMR, IR, Mass Spec)

Spectroscopic Properties of Phthalazone: A Technical Guide

Introduction: this compound, with the chemical formula C₈H₆N₂O, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural elucidation and characterization are fundamental for understanding its reactivity and biological activity. This guide provides an in-depth overview of the key spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are intended for researchers, scientists, and professionals in the field of drug development.

Logical Workflow for Spectroscopic Analysis

The structural confirmation of a synthesized compound like this compound typically follows a logical workflow involving multiple spectroscopic techniques. Each method provides unique and complementary information, leading to an unambiguous structural assignment.

Caption: General workflow for the structural elucidation of this compound using spectroscopic methods.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 146.15 g/mol .[2][3] In electron impact mass spectrometry, the molecule typically exhibits a prominent molecular ion peak.

Table 1: Mass Spectrometry Data for this compound [3]

| m/z (Mass-to-Charge Ratio) | Description |

| 146 | Molecular Ion Peak [M]⁺ |

| 118 | Fragment Ion |

| 89 | Fragment Ion |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its specific bonds.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3461 | N-H Stretching | Amide (N-H) |

| 1661, 1632 | C=O Stretching | Amide Carbonyl (C=O) |

| ~1600 | C=C Stretching | Aromatic Ring |

| ~1468 | C=N Stretching | Imine (C=N) |

| 1051 | N-N Stretching | N-N Bond |

Note: The exact positions of IR bands can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR). The data presented is a compilation from various sources.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are crucial for its structural assignment. Spectra are typically recorded in a deuterated solvent, such as DMSO-d₆.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays signals corresponding to the aromatic protons and the N-H proton.

Table 3: ¹H NMR Chemical Shift Data for this compound [5]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet of doublets | 1H | Aromatic H |

| ~7.8 | Multiplet | 3H | Aromatic H |

| ~11.5 | Singlet (broad) | 1H | N-H (Amide) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the this compound molecule.

Table 4: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~159 | C=O (Carbonyl Carbon) |

| ~133-125 | Aromatic Carbons |

| ~128 | Quaternary Aromatic Carbon |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

Protocol 1: Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of this compound (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of about 1 mg/mL.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)[1]

-

Sample Preparation: [1]

-

Take approximately 1-2 mg of dry this compound powder.

-

Add about 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture in an agate mortar until a fine, uniform powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.[6]

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands for the functional groups in this compound.[1]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh about 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.

-

-

Instrumentation:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective nuclei in the this compound structure.

-

References

- 1. benchchem.com [benchchem.com]

- 2. 1(2H)-Phthalazinone | 119-39-1 [chemicalbook.com]

- 3. 1(2H)-Phthalazinone | C8H6N2O | CID 8394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1(2H)-Phthalazinone(119-39-1) 1H NMR spectrum [chemicalbook.com]

- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

A Deep Dive into the Computational Modeling of Phthalazone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Phthalazone, a bicyclic heterocyclic compound with the empirical formula C₈H₆N₂O, and its derivatives represent a significant class of molecules in medicinal chemistry. Their diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties, have spurred extensive research into their mechanism of action and the development of novel therapeutic agents.[1][2][3] Theoretical studies and computational modeling have emerged as indispensable tools in this endeavor, providing profound insights into the structure-activity relationships (SAR), binding modes, and pharmacokinetic properties of this compound-based compounds. This technical guide offers an in-depth exploration of the computational methodologies employed in the study of this compound, presenting key findings in a structured format to facilitate comparison and further research.

Core Computational Approaches

The investigation of this compound and its analogs heavily relies on a synergistic application of various computational techniques. These methods can be broadly categorized into quantum chemical calculations, molecular docking and dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.

Quantum Chemical Calculations: At the most fundamental level, quantum chemical methods, particularly Density Functional Theory (DFT), are utilized to elucidate the electronic structure, molecular geometry, and vibrational frequencies of this compound derivatives.[4][5][6] These calculations provide crucial information on molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are vital for understanding chemical reactivity and stability.[4][7]

Molecular Docking and Dynamics: To understand how this compound derivatives interact with their biological targets, molecular docking and molecular dynamics (MD) simulations are employed. Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key interactions like hydrogen bonds and hydrophobic contacts.[8][9][10] MD simulations then offer a dynamic perspective of the ligand-receptor complex, assessing its stability and conformational changes over time.[11][12][13]

QSAR and Pharmacophore Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14] This allows for the prediction of the activity of novel compounds. Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups required for biological activity, serving as a template for virtual screening and de novo design.[15][16][17]

Quantitative Data Summary

The following tables summarize key quantitative data from various computational studies on this compound derivatives, focusing on their anticancer activities, particularly as VEGFR-2 inhibitors.

Table 1: In Vitro Anticancer Activity and VEGFR-2 Inhibition of this compound Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | Reference |

| Series 1 | [11] | |||

| 2g | MCF-7 | 0.15 | 0.148 | [11] |

| HepG2 | 0.12 | [11] | ||

| 4a | MCF-7 | 0.18 | 0.196 | [11] |

| HepG2 | 0.09 | [11] | ||

| 3a | - | - | 0.375 | [11] |

| 5b | - | - | 0.331 | [11] |

| Series 2 | [10] | |||

| 7c | HCT-116 | 1.36 | - | [10] |

| 8b | HCT-116 | 2.34 | - | [10] |

| Series 3 | [18] | |||

| 6o | HCT-116 | 7 | 0.1 | [18] |

| MCF-7 | 16.98 | [18] | ||

| 6m | HCT-116 | 13 | 0.15 | [18] |

| 6d | HCT-116 | 15 | 0.28 | [18] |

| 9b | HCT-116 | 23 | 0.38 | [18] |

| Series 4 | [19] | |||

| 4b | MCF-7 | 0.06 | - | [19] |

| HepG2 | 0.08 | [19] | ||

| 3e | MCF-7 | 0.06 | 0.12 | [19] |

| HepG2 | 0.19 | [19] | ||

| 5b | MCF-7 | - | 0.13 | [19] |

Table 2: Molecular Docking and QSAR Study Parameters

| Study Type | Target | Key Findings/Parameters | Reference |

| Molecular Docking | VEGFR-2 | Compound 2g and 4a show high binding affinity. H-bond with Cys919 is crucial. | [11] |

| Molecular Docking | SHMT2 | Active compounds 4b and 4c exhibit good binding affinities. | [8] |

| Molecular Docking | VEGFR2 (1YWN) | Compounds 7c and 8b show good binding disposition, interacting with Glu 883, Asp 1044, and Cys 917. | [10] |

| QSAR | Dengue Virus Inhibitors | Robust MLR model (R² = 0.955, Q² = 0.905). Binding affinities of selected compounds range from -8.3 to -8.9 kcal/mol. | [14] |

| QSAR | PARP Inhibitors | GA-MLR model with R² = 0.8038 and Q² = 0.6727. |

Experimental and Computational Protocols

A detailed understanding of the methodologies is crucial for reproducing and building upon existing research. The following sections outline typical protocols for the computational studies of this compound.

Quantum Chemical Calculations (DFT)

Objective: To determine the optimized geometry, electronic properties, and vibrational frequencies of this compound derivatives.

Methodology:

-

Structure Preparation: The 3D structure of the this compound derivative is built using software like GaussView or Avogadro.

-

Computational Method: Density Functional Theory (DFT) with a functional such as B3LYP is commonly employed.[4][5]

-

Basis Set: A basis set like 6-311++G(d,p) is often used to provide a good balance between accuracy and computational cost.[4][5]

-

Software: Calculations are typically performed using software packages like Gaussian.[20]

-

Analysis: The output is analyzed to obtain optimized bond lengths, bond angles, dihedral angles, HOMO-LUMO energy gap, and vibrational spectra.[4]

Molecular Docking

Objective: To predict the binding mode and affinity of this compound derivatives to a biological target.

Methodology:

-

Receptor Preparation: The 3D structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is obtained from the Protein Data Bank.[11] Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structures of the this compound derivatives are generated and energy-minimized.

-

Docking Software: Programs like AutoDock, Glide, or GOLD are commonly used.

-

Grid Generation: A grid box is defined around the active site of the receptor.

-

Docking and Scoring: The ligands are docked into the active site, and their binding poses are scored based on a scoring function that estimates the binding affinity.

-

Analysis: The best-docked poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.

Molecular Dynamics (MD) Simulations

Objective: To assess the stability of the ligand-receptor complex and study its dynamic behavior.

Methodology:

-

System Setup: The best-docked complex from molecular docking is used as the starting structure. The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions are added to neutralize the system.

-

Force Field: A force field such as AMBER or GROMOS is used to describe the interactions between atoms.[12]

-

Software: GROMACS or AMBER are commonly used software packages for MD simulations.[12]

-

Equilibration: The system is subjected to energy minimization and then gradually heated and equilibrated under specific temperature and pressure conditions (e.g., NVT and NPT ensembles).

-

Production Run: A long simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the system's dynamics.

-

Analysis: The trajectory is analyzed to calculate parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of key interactions over time.

QSAR Model Development

Objective: To build a predictive model for the biological activity of this compound derivatives.

Methodology:

-

Dataset Preparation: A dataset of this compound derivatives with their corresponding biological activities (e.g., IC₅₀ values) is collected.

-

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule.

-

Dataset Splitting: The dataset is divided into a training set for model building and a test set for model validation.

-

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model.[14]

-

Model Validation: The predictive power of the model is assessed using various statistical parameters such as the correlation coefficient (R²), cross-validated R² (Q²), and the R² for the test set (R²_pred).[14]

Visualizing Computational Workflows and Pathways

Graphviz diagrams are provided below to illustrate the logical flow of computational drug design and the targeted biological pathway.

Caption: A typical workflow for computational drug design of this compound derivatives.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Conclusion

Theoretical studies and computational modeling have proven to be powerful allies in the quest to understand and develop this compound-based therapeutics. By providing detailed insights into molecular interactions, predicting biological activities, and guiding the design of more potent and selective compounds, these computational approaches significantly accelerate the drug discovery pipeline. The integration of quantum mechanics, molecular simulations, and statistical modeling continues to be a cornerstone of modern medicinal chemistry, and its application to the this compound scaffold holds immense promise for the development of next-generation drugs.

References

- 1. Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives [article.sapub.org]

- 2. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. <strong>Spectroscopic characterization and quantum chemical investigation of molecular structure and vibrational spectra of phthalazine-1(2H)-one</strong> | Ayyamperumal | Indian Journal of Pure & Applied Physics (IJPAP) [op.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Molecular Dynamics Simulations: Unraveling the Complexities of Chemical Reactions at the Atomic Level , American Journal of Physics and Applications, Science Publishing Group [sciencepublishinggroup.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Structure-Activity Relationship (SAR) of Phthalazone Analogs: A Technical Guide for Drug Development Professionals

An in-depth exploration of the phthalazone core's versatility in medicinal chemistry, focusing on the structure-activity relationships that drive potency and selectivity for key therapeutic targets. This guide provides a detailed overview for researchers, scientists, and drug development professionals.

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of targeted therapies. This technical guide delves into the structure-activity relationships (SAR) of this compound analogs, with a particular focus on their roles as Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, two critical areas in oncology drug discovery.[3][4]

This compound Analogs as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[5] Inhibiting PARP, particularly PARP-1, has emerged as a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6] The phthalazinone core is a key feature of several potent PARP inhibitors, including the FDA-approved drug Olaparib.[5][6]

Core Structure-Activity Relationships

SAR studies have revealed several key structural features of this compound-based PARP inhibitors that are critical for their activity. The phthalazinone core itself mimics the nicotinamide moiety of the NAD+ cofactor, binding to the catalytic domain of PARP.[6] Modifications at various positions on the this compound ring system have been extensively explored to optimize potency and pharmacokinetic properties.

A pivotal interaction involves a hydrogen bond between the lactam N-H of the phthalazinone and the glycine residue in the PARP active site, while the lactam carbonyl forms a hydrogen bond with a serine residue. The aromatic rings of the this compound core engage in pi-stacking interactions with tyrosine residues in the binding pocket.

Quantitative SAR Data of this compound-Based PARP-1 Inhibitors

The following table summarizes the SAR of a series of 4-phenylphthalazin-1-one analogs and their inhibitory activity against PARP-1. The data highlights the impact of substitutions on the pendant phenyl ring.

| Compound | R | PARP-1 IC50 (nM)[7] | A549 Cell Line Cytotoxicity IC50 (µM)[7] |

| Olaparib | - | 139 | - |

| 11a | H | >1000 | >10 |

| 11b | 4-F | 291 | 8.9 |

| 11c | 4-Cl | 97 | 2.1 |

| 11d | 4-Br | 123 | 3.5 |

| 11e | 4-CH3 | 432 | >10 |

| 11f | 4-OCH3 | 671 | >10 |

| 11g | 3-F | 215 | 6.4 |

| 11h | 3-Cl | 189 | 4.8 |

| 11i | 3-Br | 165 | 5.2 |

Table 1: SAR of 4-phenylphthalazin-1-one analogs as PARP-1 inhibitors.

The data clearly indicates that substitution at the 4-position of the phenyl ring is critical for potent PARP-1 inhibition. Halogen substitutions, particularly chlorine (11c), lead to the most potent inhibitory activity. This is likely due to favorable interactions within the hydrophobic pocket of the PARP active site. Electron-donating groups like methyl (11e) and methoxy (11f) are less favorable. A similar trend is observed for substitutions at the 3-position, although they are generally less potent than their 4-substituted counterparts.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

The inhibitory activity of the this compound analogs against PARP-1 is typically determined using a colorimetric or chemiluminescent assay.

Principle: The assay measures the incorporation of biotinylated ADP-ribose from a donor NAD+ molecule onto histone proteins, a reaction catalyzed by PARP-1. Inhibitors will block this process, leading to a reduced signal.

Methodology:

-

Preparation: Recombinant human PARP-1 enzyme, activated DNA (e.g., salmon sperm DNA), and histone proteins are prepared in an assay buffer.

-

Compound Incubation: The test compounds (this compound analogs) are serially diluted and incubated with the PARP-1 enzyme and activated DNA for a predefined period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a mixture containing biotinylated NAD+ and histone proteins. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.

-

Detection: The reaction is stopped, and the biotinylated histones are captured on a streptavidin-coated plate. The amount of incorporated biotin is then quantified using a streptavidin-peroxidase conjugate and a colorimetric or chemiluminescent substrate.

-

Data Analysis: The signal intensity is inversely proportional to the PARP-1 inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: PARP Inhibition in DNA Repair

The following diagram illustrates the role of PARP in single-strand break (SSB) repair and how its inhibition leads to synthetic lethality in BRCA-deficient cancer cells.

This compound Analogs as Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer. The this compound scaffold has been successfully employed to develop inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[3][8]

Core Structure-Activity Relationships

For kinase inhibition, the this compound core often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. Different substitutions on the this compound ring system are used to achieve selectivity and potency for specific kinases. For instance, in the case of VEGFR-2 inhibitors, a key interaction is often observed between a nitrogen atom of the phthalazine ring and a cysteine residue in the hinge region.

Quantitative SAR Data of this compound-Based VEGFR-2 Inhibitors

The following table presents the SAR for a series of phthalazinone derivatives as inhibitors of VEGFR-2.

| Compound | R1 | R2 | VEGFR-2 IC50 (nM)[8] | LoVo Cell Line Cytotoxicity IC50 (nM)[8] |

| Vatalanib | H | 4-pyridylmethyl | - | - |

| Compound A | Cl | H | 0.41 | 780 |

| Compound B | Cl | 4-Cl-phenyl | 0.023 | 0.18 |

| Compound C | Cl | 4-F-phenyl | 0.031 | 0.25 |

| Compound D | Cl | 4-CH3-phenyl | 0.045 | 0.32 |

| Compound E | F | 4-Cl-phenyl | 0.039 | 0.29 |

Table 2: SAR of phthalazinone analogs as VEGFR-2 inhibitors.

These results underscore the importance of the substituent at the R2 position for potent VEGFR-2 inhibition. The presence of a substituted phenyl ring at R2 significantly enhances activity compared to an unsubstituted analog. A chloro-substituted phenyl group (Compound B) provided the most potent inhibition of both VEGFR-2 and the LoVo cancer cell line. The nature of the substituent on the phthalazinone core (R1) also influences activity, with chlorine being slightly more favorable than fluorine in this series.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound analogs against kinases like VEGFR-2 is commonly measured using methods such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay.

Principle (LanthaScreen™): This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.

Methodology:

-

Reagents: Recombinant kinase (e.g., VEGFR-2), a europium-labeled anti-tag antibody, a fluorescent tracer that binds to the kinase's ATP-binding site, and the test compounds are prepared in an assay buffer.

-

Compound Incubation: Serial dilutions of the this compound analogs are added to the wells of a microplate.

-

Kinase and Tracer Addition: The kinase-antibody complex and the fluorescent tracer are added to the wells containing the test compounds.

-

Equilibration: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Signal Detection: The TR-FRET signal is read on a suitable plate reader. When the tracer is bound to the kinase, the europium label on the antibody and the fluorescent tracer are in close proximity, resulting in a high FRET signal.

-

Data Analysis: An inhibitor will displace the tracer, leading to a decrease in the FRET signal. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway: VEGFR-2 in Angiogenesis

The diagram below outlines the VEGFR-2 signaling pathway and its role in promoting angiogenesis, a critical process for tumor growth.

General Workflow for SAR Studies of this compound Analogs

The development of novel this compound-based therapeutic agents follows a structured workflow, from initial design to preclinical evaluation.

Conclusion

The this compound core represents a highly versatile and fruitful scaffold for the design of potent and selective inhibitors of various therapeutic targets. The SAR studies highlighted in this guide for PARP and kinase inhibitors demonstrate that systematic modification of the this compound ring system can lead to significant improvements in biological activity and drug-like properties. A thorough understanding of the key structural interactions within the target's active site, coupled with a robust screening cascade, is essential for the successful development of novel this compound-based therapeutics. Future work in this area will likely focus on developing analogs with improved selectivity profiles, enhanced pharmacokinetic properties, and the potential to overcome resistance mechanisms.

References

- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 1-phthalazinone Scaffold based Compounds: Design, Synthesis, Cytotoxicity and Protein Kinase Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Scarcity and Promise of Nature's Phthalazinones: A Technical Guide to Their Discovery and Isolation

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and characterization of the rare class of naturally occurring phthalazone derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper addresses the significant synthetic interest in the phthalazinone scaffold for its wide-ranging pharmacological activities, juxtaposed with its infrequent discovery in nature. The document provides a deep dive into the known examples, their biological activities, and the experimental protocols for their isolation.

Naturally Occurring this compound Derivatives: A Summary

To date, the exploration of nature's chemical diversity has yielded very few this compound-containing molecules. The two key examples that have been characterized are detailed below.

| Compound Name | Source Organism | Type of Organism | Natural Habitat | Key Biological Activity |

| Azamerone | Streptomyces sp. (Strain CNQ766) | Bacterium (Actinomycete) | Marine Sediment | Cytotoxic |

| Amycophthalazinone A | Amycolatopsis sp. (Strain YIM 130642) | Bacterium (Actinomycete) | Lichen-associated | Antimicrobial |

Quantitative Biological Data

The biological activities of these rare natural products have been quantitatively assessed, providing a baseline for their potential therapeutic applications.

| Compound | Assay | Cell Line / Organism | Result | Unit |

| Azamerone | Cytotoxicity[1] | Mouse Splenocyte T-cells & Macrophages | IC₅₀ = 40 | µM |

| Amycophthalazinone A | Antimicrobial (MIC)[1] | Staphylococcus aureus | 32 | µg/mL |

| Amycophthalazinone A | Antimicrobial (MIC)[1] | Salmonella typhi | 32 | µg/mL |

| Amycophthalazinone A | Antimicrobial (MIC)[1] | Candida albicans | 64 | µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. This section outlines the key experimental procedures for the isolation and characterization of azamerone and amycophthalazinone A.

Isolation and Purification of Azamerone

Azamerone was isolated from the saline culture of the marine-derived bacterium Streptomyces sp. CNQ766.[1]

-

Culturing: The bacterial strain was cultured in a saline medium to produce secondary metabolites.

-

Extraction: The culture was extracted to obtain a crude mixture of the metabolites.

-

Fractionation: The crude extract was fractionated to separate compounds based on their chemical properties.

-

Purification: The actinofuranone-containing fraction was subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a 55% acetonitrile in water eluent to yield pure azamerone (7 mg from a 30 L culture).[1]

Structure Elucidation of Azamerone

The complex structure of azamerone was determined using a combination of spectroscopic and crystallographic techniques.[1]

-

Mass Spectrometry: High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESITOF-MS) was used to determine the molecular formula as C₂₅H₃₂Cl₂N₂O₅. The isotopic pattern confirmed the presence of two chlorine atoms.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum indicated the presence of hydroxyl (3372 cm⁻¹) and carbonyl (1720 cm⁻¹) functional groups.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms.

-